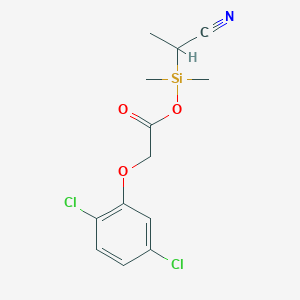
Acetic Acid, (2,5-dichlorophenoxy)-, (1-cyanoethyl)dimethylsilyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic Acid, (2,5-dichlorophenoxy)-, (1-cyanoethyl)dimethylsilyl Ester is a synthetic organic compound that combines the properties of acetic acid, phenoxy groups, and silyl esters
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetic Acid, (2,5-dichlorophenoxy)-, (1-cyanoethyl)dimethylsilyl Ester typically involves the esterification of acetic acid derivatives with silylating agents. One common method includes the reaction of 2,5-dichlorophenoxyacetic acid with (1-cyanoethyl)dimethylchlorosilane in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. The reaction proceeds as follows:
2,5-dichlorophenoxyacetic acid+(1-cyanoethyl)dimethylchlorosilane→Acetic Acid, (2,5-dichlorophenoxy)-, (1-cyanoethyl)dimethylsilyl Ester+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as distillation or recrystallization may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Hydrolysis: The ester bond in Acetic Acid, (2,5-dichlorophenoxy)-, (1-cyanoethyl)dimethylsilyl Ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and silyl alcohol.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, particularly with strong nucleophiles.
Oxidation: The cyanoethyl group can be oxidized to yield carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Hydrolysis: 2,5-dichlorophenoxyacetic acid and (1-cyanoethyl)dimethylsilanol.
Substitution: Various substituted phenoxy derivatives.
Oxidation: Carboxylic acids or other oxidized products of the cyanoethyl group.
Scientific Research Applications
Acetic Acid, (2,5-dichlorophenoxy)-, (1-cyanoethyl)dimethylsilyl Ester has several applications in scientific research:
Organic Synthesis: Used as a reagent or intermediate in the synthesis of more complex organic molecules.
Materials Science: Utilized in the development of novel materials, including polymers and coatings, due to its silyl ester functionality.
Biological Studies: Investigated for its potential biological activity and interactions with various biomolecules.
Mechanism of Action
The mechanism of action of Acetic Acid, (2,5-dichlorophenoxy)-, (1-cyanoethyl)dimethylsilyl Ester depends on the specific application and reaction context. In general, the silyl ester group can undergo hydrolysis to release the active phenoxyacetic acid derivative, which can then interact with biological targets or participate in further chemical reactions. The cyanoethyl group may also play a role in modulating the reactivity and stability of the compound.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic Acid: A widely used herbicide with similar phenoxyacetic acid structure but different substituents.
Dimethylsilyl Esters: A class of compounds with similar silyl ester functionality but different organic groups attached to the silicon atom.
Uniqueness
Acetic Acid, (2,5-dichlorophenoxy)-, (1-cyanoethyl)dimethylsilyl Ester is unique due to the combination of its phenoxyacetic acid core with a cyanoethyl-dimethylsilyl ester group
Properties
CAS No. |
106865-04-7 |
|---|---|
Molecular Formula |
C13H15Cl2NO3Si |
Molecular Weight |
332.25 g/mol |
IUPAC Name |
[1-cyanoethyl(dimethyl)silyl] 2-(2,5-dichlorophenoxy)acetate |
InChI |
InChI=1S/C13H15Cl2NO3Si/c1-9(7-16)20(2,3)19-13(17)8-18-12-6-10(14)4-5-11(12)15/h4-6,9H,8H2,1-3H3 |
InChI Key |
JAJZUROXYUJCQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)[Si](C)(C)OC(=O)COC1=C(C=CC(=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















